Sulfaguanidine
Overview
Description
Sulfaguanidine is a sulfonamide antibiotic that belongs to the class of organic compounds known as benzenesulfonamides. It is a guanidine derivative of sulfanilamide and is used primarily in veterinary medicine. This compound is poorly absorbed from the gastrointestinal tract, making it suitable for the treatment of bacillary dysentery and other enteric infections .
Mechanism of Action
Target of Action
Sulfaguanidine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for the growth and survival of bacteria, making it a prime target for antibacterial drugs .
Mode of Action
This compound inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . It achieves this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme . This competitive inhibition prevents the conversion of PABA to dihydrofolic acid, disrupting the production of folic acid and hindering bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency in folic acid. As folic acid is necessary for the synthesis of nucleic acids, its deficiency hampers the replication and survival of bacteria .
Pharmacokinetics
For instance, cholestyramine can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency in nucleic acids, which are essential for bacterial replication. This results in the inhibition of bacterial growth and survival . Therefore, this compound is effective in treating bacterial infections, particularly those causing diarrhea .
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules . For instance, the presence of other drugs such as cholestyramine can affect the absorption of this compound, potentially impacting its efficacy .
Biochemical Analysis
Biochemical Properties
Sulfaguanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of this compound includes several active fragments: aniline, sulfonic, and guanidine . These fragments are believed to be responsible for its physiological activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . The sulfonamide group in this compound is the preferred protonation site in a solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that under UV and electron beam irradiation, this compound undergoes significant transformation . The conversion of this compound under electron beam irradiation for up to 1 min was more than 80%, compared with UV radiation .
Preparation Methods
Sulfaguanidine can be synthesized through several methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :
Preparation of Guanidine Nitrate:
Preparation of Chlorosulfonic Acid: Concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid.
Reaction with Acetanilide: Acetanilide is added to the chlorosulfonic acid, and the mixture is stirred and heated to carry out the reaction.
Formation of N-acetylsulfanilyl Chloride: The reaction mixture is cooled, and water is added to decompose the chlorosulfonic acid, followed by heating and stirring to crystallize the product.
Final Reaction: Guanidine nitrate is dissolved in water, and N-acetylsulfanilyl chloride is added. The pH is maintained using liquid caustic soda, and the solution is cooled to obtain this compound.
Chemical Reactions Analysis
Sulfaguanidine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Complexation: This compound can form complexes with other molecules, which can affect its physiological activity and luminescent properties.
Scientific Research Applications
Sulfaguanidine has several scientific research applications, including:
Comparison with Similar Compounds
Sulfaguanidine is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole. it is unique in its poor absorption from the gastrointestinal tract, making it particularly effective for treating enteric infections . Other similar compounds include:
Sulfadiazine: Used to treat a variety of bacterial infections and has better absorption compared to this compound.
Sulfisoxazole: Another sulfonamide antibiotic with similar antibacterial properties but different pharmacokinetics.
This compound’s unique properties and applications make it a valuable compound in both scientific research and medical treatment.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfonylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKOPJOKNSWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023609 | |
Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57-67-0 | |
Record name | Sulfaguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfaguanidine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfaguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13726 | |
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Record name | sulfaguanidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |
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Record name | sulfaguanidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |
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Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |
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Record name | Sulfaguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |
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Record name | Sulfaguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |
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Record name | SULFAGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []
A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, this compound's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.
A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []
A: this compound has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []
A: this compound exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.
A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including this compound, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.
ANone: The current research on this compound primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of this compound upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.
A: Modifications to the N′-substituted group of this compound can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []
A: Studies in rats indicate that this compound exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []
ANone: As with all pharmaceutical compounds, handling and disposal of this compound should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.
A: this compound exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []
A: Research suggests that the effectiveness of this compound is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []
A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of this compound. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.
A: Yes, clinical studies have been conducted to assess the efficacy of this compound in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.
A: Bacterial resistance to this compound can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.
A: While generally considered safe, this compound, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []
ANone: The provided research papers primarily focus on this compound's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.
A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to this compound. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.
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